Cas no 2171203-53-3 ((2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

(2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 化学的及び物理的性質
名前と識別子
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- (2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
- EN300-1537246
- (2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid
- 2171203-53-3
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- インチ: 1S/C29H30N2O6/c1-18(27(32)31-26(28(33)34)19(2)36-16-20-10-4-3-5-11-20)30-29(35)37-17-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,18-19,25-26H,16-17H2,1-2H3,(H,30,35)(H,31,32)(H,33,34)/t18-,19+,26-/m0/s1
- InChIKey: IHKCOHUUROAHCG-ANSQWYIGSA-N
- ほほえんだ: O(C(N[C@@H](C)C(N[C@H](C(=O)O)[C@@H](C)OCC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 502.21038668g/mol
- どういたいしつりょう: 502.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 37
- 回転可能化学結合数: 11
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 114Ų
(2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1537246-5.0g |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1537246-10.0g |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1537246-5000mg |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 5000mg |
$2650.0 | 2023-09-26 | ||
Enamine | EN300-1537246-0.25g |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1537246-0.5g |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1537246-250mg |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 250mg |
$840.0 | 2023-09-26 | ||
Enamine | EN300-1537246-10000mg |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 10000mg |
$3929.0 | 2023-09-26 | ||
Enamine | EN300-1537246-50mg |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 50mg |
$768.0 | 2023-09-26 | ||
Enamine | EN300-1537246-2500mg |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 2500mg |
$1791.0 | 2023-09-26 | ||
Enamine | EN300-1537246-1.0g |
(2S,3R)-3-(benzyloxy)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171203-53-3 | 1g |
$3368.0 | 2023-06-05 |
(2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 関連文献
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(2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acidに関する追加情報
Introduction to Compound CAS No. 2171203-53-3: (2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
The compound with CAS No. 2171203-53-3, known as (2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a benzyl ether, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage. These features make it a valuable intermediate in the synthesis of various bioactive molecules and peptides.
The benzyl ether moiety in the compound's structure is particularly noteworthy for its stability and ease of removal under mild conditions. This property makes it an ideal protecting group for hydroxyl functionalities in complex organic synthesis. The Fmoc group, on the other hand, is widely used in peptide synthesis to protect amino groups during solid-phase peptide synthesis (SPPS). The combination of these protecting groups in a single molecule allows for precise control over the reactivity and selectivity of functional groups during multi-step synthetic processes.
Recent studies have highlighted the potential applications of this compound in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers found that the specific arrangement of functional groups in the molecule enhances its ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. This finding opens up new avenues for the design of more effective anti-inflammatory drugs with fewer side effects.
In addition to its anti-inflammatory properties, this compound has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute revealed that certain analogs of this compound can selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism of action involves the disruption of protein-protein interactions critical for cancer cell survival and proliferation. These findings suggest that this compound could serve as a lead structure for the development of targeted cancer therapies.
The synthetic accessibility of this compound is another factor contributing to its significance in pharmaceutical research. The use of advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and stereoselective transformations, has enabled chemists to synthesize this molecule with high purity and yield. This synthetic efficiency is crucial for large-scale production and further optimization of the compound's properties.
Moreover, computational studies have provided valuable insights into the molecular dynamics and conformational flexibility of this compound. Molecular dynamics simulations have shown that the presence of the Fmoc group imparts conformational rigidity to the molecule, which can influence its binding affinity to target proteins. This information is essential for rational drug design, where understanding the molecular interactions at an atomic level can guide the optimization of lead compounds.
In conclusion, (2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid (CAS No. 2171203-53-3) is a versatile and promising molecule with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological activity, make it an attractive candidate for further investigation and development into novel therapeutic agents.
2171203-53-3 ((2S,3R)-3-(benzyloxy)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid) 関連製品
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